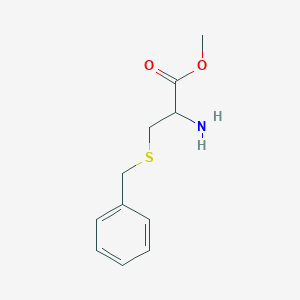
methyl S-benzylcysteinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl S-benzylcysteinate hydrochloride is an organic compound with the molecular formula C11H15NO2S It is a derivative of propanoic acid, featuring an amino group, a benzylsulfanyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
methyl S-benzylcysteinate hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of 2-amino-3-mercaptopropanoic acid with benzyl bromide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-amino-3-benzylsulfanyl-propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
化学反应分析
Types of Reactions
methyl S-benzylcysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学研究应用
methyl S-benzylcysteinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex compounds.
作用机制
The mechanism of action of methyl 2-amino-3-benzylsulfanyl-propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-mercaptopropanoate: Lacks the benzyl group, making it less hydrophobic.
Methyl 2-amino-3-benzylthio-propanoate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Methyl 2-amino-3-phenylpropanoate: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
methyl S-benzylcysteinate hydrochloride is unique due to the presence of both an amino group and a benzylsulfanyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
methyl 2-amino-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI 键 |
DELQRANKBWOLJQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













